1-benzyl-N-(2-cyanophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-Benzyl-N-(2-cyanophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of pyrazolo[3,4-b]pyridines. . The unique structure of this compound, featuring a pyrazolo[3,4-b]pyridine core, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 1-benzyl-N-(2-cyanophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyl group: This step often involves nucleophilic substitution reactions.
Attachment of the cyanophenyl group: This can be done using Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high efficiency.
Final modifications:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-Benzyl-N-(2-cyanophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and cyanophenyl positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles.
Scientific Research Applications
1-Benzyl-N-(2-cyanophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(2-cyanophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar compounds to 1-benzyl-N-(2-cyanophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide include other pyrazolo[3,4-b]pyridines and related heterocycles. These compounds share structural similarities but may differ in their biological activities and applications. For example:
1H-Pyrazolo[3,4-b]pyridines: These compounds have been extensively studied for their biomedical applications.
Benzamides substituted with pyridine-linked 1,2,4-oxadiazole: These compounds exhibit various biological activities, including insecticidal and fungicidal properties.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities.
Properties
Molecular Formula |
C23H19N5O |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
1-benzyl-N-(2-cyanophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H19N5O/c1-15-12-19(23(29)26-20-11-7-6-10-18(20)13-24)21-16(2)27-28(22(21)25-15)14-17-8-4-3-5-9-17/h3-12H,14H2,1-2H3,(H,26,29) |
InChI Key |
LVXNOJFZXGHJPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4=CC=CC=C4C#N |
Origin of Product |
United States |
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